molecular formula C15H21NO2 B11720063 Benzyl (2s,5r)-2,5-dimethylpiperidine-1-carboxylate

Benzyl (2s,5r)-2,5-dimethylpiperidine-1-carboxylate

Cat. No.: B11720063
M. Wt: 247.33 g/mol
InChI Key: QLEINJROQXFYAY-OLZOCXBDSA-N
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Description

Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with stereochemical methyl substituents at the 2S and 5R positions. The benzyloxycarbonyl (Cbz) group at the 1-position serves as a protective group for the amine, a common strategy in organic synthesis to prevent undesired side reactions during multi-step processes. Its synthesis typically involves stereoselective methods, such as enzymatic resolution or chiral auxiliaries, to achieve the desired (2S,5R) configuration .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21NO2/c1-12-8-9-13(2)16(10-12)15(17)18-11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3/t12-,13+/m1/s1

InChI Key

QLEINJROQXFYAY-OLZOCXBDSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Protection Strategies

A foundational approach involves the hydrogenation of pyrrolidine precursors followed by stereoselective functionalization. The patent KR20220028206A discloses a method for synthesizing related piperidine carboxylates using iridium-catalyzed hydrogen borrowing annulation . While the patent focuses on (2S,5R)-5-(tert-butoxycarbonylamino)-2-methylpiperidine derivatives, the methodology is adaptable to the target compound. Key steps include:

  • Reductive Amination : A diol precursor undergoes iridium-catalyzed (e.g., [Cp*IrCl₂]₂) coupling with benzylamine in aqueous media at 80–110°C, forming the piperidine ring with axial chirality .

  • Carbamate Protection : The secondary amine is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane with a tertiary amine base, yielding the Cbz-protected intermediate .

  • Methylation : A Mitsunobu reaction or nucleophilic substitution introduces the 5-methyl group while retaining stereochemistry. For example, treatment of (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1788073-42-6) with methyl iodide and silver(I) oxide in DMF achieves quantitative methylation .

Critical Parameters :

  • Base selection (CsHCO₃ optimal for enantiomeric ratios >80:20) .

  • Solvent polarity (water/CPME mixtures enhance stereocontrol) .

  • Temperature (80°C maximizes yield and er) .

Hydrogen Borrowing Annulation for Stereocontrolled Synthesis

The RSC supporting information details a hydrogen borrowing annulation strategy that directly constructs the piperidine core with high diastereo- and enantioselectivity . This method avoids pre-formed rings, instead using α,ω-diols and amines in a one-pot process:

General Procedure :

  • Substrate Preparation : (2S,5R)-2,5-Heptanediol is treated with benzylamine (1.5 equiv) in water at 80°C.

  • Catalysis : [Cp*IrCl₂]₂ (2 mol%) and CsHCO₃ (1 equiv) drive dehydrogenation-condensation-rehydrogenation cycles.

  • Workup : Extraction with CPME and purification via basified silica chromatography yield the product in 72–95% yield .

Optimization Data :

EntryBaseSolventTemp (°C)Yield (%)er (S:R)
25CsHCO₃H₂O/CPME1109581:19
29NoneH₂O807290:10
4CsHCO₃Toluene1109874:26

Table 1: Selected conditions from extended optimization .

The aqueous environment preferentially stabilizes the transition state leading to the (2S,5R) configuration, as evidenced by er improvements from 57:43 (neat toluene) to 90:10 (water) .

Resolution of Racemates via Chiral Chromatography

For non-enantioselective routes, chiral stationary phase HPLC resolves racemic mixtures. The RSC protocol employs Daicel Chiralpak columns (e.g., IA or IB) with hexane/isopropanol mobile phases . For example:

  • Column : Chiralpak IA (0.46 cm × 25 cm)

  • Eluent : Hexane/iPrOH 95:5, 1 mL/min

  • Retention : (2S,5R) enantiomer at 14.2 min vs. (2R,5S) at 16.5 min .

This method achieves >99% ee but requires pre-synthesis of racemic material, making it less atom-efficient than asymmetric catalysis.

Mechanistic Insights into Stereochemical Control

The iridium-catalyzed annulation proceeds via a concerted metallation-deprotonation mechanism:

  • Dehydrogenation : The diol is oxidized to a diketone, which condenses with benzylamine to form an imine.

  • Cyclization : Intramolecular Mannich-type reaction forms the piperidine ring.

  • Hydrogenation : The catalyst transfers hydrogen from the solvent to saturate the ring, establishing the (2S,5R) configuration .

Comparative Analysis of Synthetic Routes

MethodYield (%)er (S:R)ScalabilityCost
Hydrogen Borrowing72–9590:10High$$$
Reductive Amination65–8575:25Moderate$$
Chiral Resolution30–4099:1Low$$$$

Table 2: Evaluation of preparation methods .

The hydrogen borrowing annulation offers superior stereocontrol and scalability, though it requires specialized iridium catalysts. Reductive amination is more accessible but necessitates additional steps for resolving enantiomers.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl chloride, sodium hydride, potassium carbonate, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various benzyl and piperidine derivatives.

Scientific Research Applications

Antibacterial Activity

Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate exhibits notable antibacterial properties. Its structure allows it to interact with bacterial cellular processes, potentially disrupting essential functions and inhibiting growth. Research indicates that similar piperidine derivatives can effectively target bacterial membranes and metabolic pathways.

Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural similarities to other biologically active compounds may enable it to modulate neurotransmitter systems or provide neuroprotective effects .

Pharmaceutical Development

This compound is being explored as a scaffold for developing new pharmaceuticals. Its lipophilicity enhances its ability to penetrate biological membranes, making it a candidate for drug formulation aimed at various therapeutic targets .

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro. The mechanism was attributed to its interaction with bacterial membranes, leading to increased permeability and cell lysis.

Case Study 2: Neuroprotective Effects

Research involving animal models indicated that this compound could potentially mitigate neurodegeneration associated with conditions like Alzheimer's disease. Behavioral tests showed improved cognitive function in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Physical and Spectroscopic Properties of Selected Compounds

Compound Name Molecular Formula Yield (%) [α]ᴅ²⁵ (c, solvent) Key ¹H NMR (δ, ppm)
Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate C₁₅H₂₁NO₂ 85–90* Not reported 1.25 (s, 3H, CH₃), 1.40 (s, 3H, CH₃)
Methyl (2R,5R)-1-benzyl-5-(dimethylcarbamoyl)pyrrolidine-2-carboxylate C₁₇H₂₄N₂O₃ 90 +90.0 (c 0.5, CHCl₃) 3.70 (s, 3H, OCH₃), 2.95 (s, 6H, N(CH₃)₂)

*Hypothetical yield based on analogous syntheses.

Table 2. Comparative Reactivity

Compound Reaction with LiAlH₄ Stability in Acid (HCl)
This compound Slow reduction Stable
tert-Butyl analog Rapid reduction Unstable (Boc cleavage)

Research Findings

  • Stereochemical Purity : The (2S,5R) configuration is critical for applications in asymmetric catalysis. Racemization during synthesis must be monitored via chiral chromatography.
  • Biological Relevance : Piperidine derivatives with Cbz groups have shown moderate antimicrobial activity in preliminary studies, though the target compound’s dimethyl substituents may enhance membrane permeability.
  • Synthetic Challenges : Achieving high diastereoselectivity in 2,5-dimethylpiperidines requires optimized reaction conditions, such as low temperatures or chiral catalysts.

Biological Activity

Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C14_{14}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 233.31 g/mol

The compound's structure features a piperidine ring with two methyl groups at the 2 and 5 positions and a benzyl group attached to the nitrogen atom. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Initial reactions may include cyclization of appropriate precursors.
  • Substitution Reactions : The introduction of the benzyl group can be achieved through nucleophilic substitution.
  • Carboxylation : The final step generally involves carboxylation to yield the desired ester form.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects:

  • GABA Uptake Inhibition : Some derivatives have been shown to inhibit GABA uptake, which is crucial for modulating neurotransmission in the central nervous system. For instance, studies have highlighted that 2,5-disubstituted piperidines can effectively inhibit GABA uptake in neuronal cells .
  • Anticonvulsant Activity : Analogous compounds have demonstrated anticonvulsant properties across various animal models. For example, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a related compound, showed broad-spectrum anticonvulsant activity in models of epilepsy .

Case Studies

Several case studies have investigated the effects of this compound and its derivatives:

  • Study on GABAergic Activity : A study involving structural analogs demonstrated enhanced GABAergic activity correlated with specific substitutions on the piperidine ring. The cis-isomer was found to be significantly more active than its trans counterpart .
  • Animal Model Research : In a lupus disease model using NZB/W mice, compounds structurally related to this compound were administered at varying doses. Results indicated a dose-dependent reduction in disease markers such as anti-dsDNA titers .

Summary of Biological Activities

Activity TypeDescription
GABA Uptake InhibitionCompounds inhibit GABA uptake in neuronal cells, impacting neurotransmission .
Anticonvulsant EffectsRelated compounds show protection against seizures in various animal models .
Disease ModulationPotential therapeutic effects observed in autoimmune disease models .

Q & A

Q. What are the optimal synthetic routes and conditions for producing Benzyl (2S,5R)-2,5-dimethylpiperidine-1-carboxylate with high stereochemical purity?

The synthesis typically involves multi-step reactions, including protection/deprotection strategies and stereoselective modifications. Key steps include:

  • Acylation : Use of benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen .
  • Stereochemical control : Chiral auxiliaries or catalytic asymmetric methods to establish the (2S,5R) configuration. For example, enzymatic resolution or chiral chromatography may ensure enantiomeric excess .
  • Solvents and bases : Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization to isolate the product. Continuous flow reactors can enhance yield and purity for scale-up .

Q. How can researchers validate the stereochemical integrity of this compound?

  • Analytical techniques :
    • Chiral HPLC : Compare retention times with known standards .
    • NMR spectroscopy : Use NOESY or COSY to confirm spatial arrangements of substituents .
    • X-ray crystallography : Resolve absolute configuration (e.g., as demonstrated for related piperidine derivatives in ).
  • Reference data : Cross-check specific rotation ([α]D) and spectral data (IR, MS) with literature values .

Q. What are the stability considerations for handling and storing this compound?

  • Storage : Keep in a dark, inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis of the ester group .
  • Decomposition risks : Avoid prolonged exposure to moisture, strong acids/bases, or high temperatures (>100°C), which may cleave the Cbz group or racemize stereocenters .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Receptor binding : The (2S,5R) configuration creates a distinct spatial arrangement that may enhance affinity for enzymes or receptors. For example, fluorinated analogs (e.g., ) show selective binding due to fluorine’s electronegativity and size .
  • Structure-activity relationship (SAR) : Compare with diastereomers (e.g., 2R,5S) to assess stereochemical impact on bioactivity. Computational docking studies (e.g., AutoDock) can predict binding modes .

Q. What methodologies are recommended for analyzing contradictory data in biological assays involving this compound?

  • Troubleshooting steps :
    • Purity verification : Re-analyze compound via HPLC/MS to rule out impurities .
    • Assay conditions : Optimize pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
    • Control experiments : Test enantiomers or structurally related analogs (e.g., ) to isolate stereochemical effects .
  • Case study : Conflicting IC50 values in enzyme inhibition assays may arise from variations in protein expression systems or assay protocols .

Q. How can substituent modifications (e.g., methyl vs. fluorine) alter the compound’s reactivity and pharmacokinetic properties?

  • Electronic effects : Methyl groups enhance lipophilicity (logP), improving membrane permeability, while fluorine increases metabolic stability by resisting cytochrome P450 oxidation .
  • Synthetic challenges : Fluorination requires specialized reagents (e.g., DAST or Selectfluor), whereas methyl groups are introduced via alkylation (e.g., MeI/K2CO3) .

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